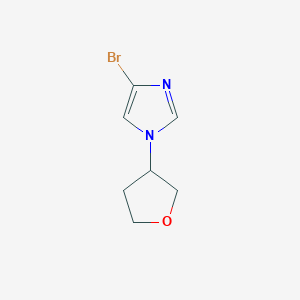

4-bromo-1-(oxolan-3-yl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(oxolan-3-yl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-7-3-10(5-9-7)6-1-2-11-4-6/h3,5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAYYDBXGOTBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(N=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353855-75-0 | |

| Record name | 4-bromo-1-(oxolan-3-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-bromo-1-(oxolan-3-yl)-1H-imidazole

An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(oxolan-3-yl)-1H-imidazole

Disclaimer: Experimental data for the specific compound this compound is not extensively available in public literature. This guide provides a detailed predictive analysis of its physicochemical properties based on the well-characterized parent compound, 4-bromo-1H-imidazole, and established principles of physical organic chemistry concerning the influence of the N-substituted oxolanyl group.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazole core is a ubiquitous motif in biologically active molecules, and the bromo-substituent provides a versatile handle for further chemical modification, such as cross-coupling reactions. The N-substitution with an oxolane (tetrahydrofuran) ring introduces unique conformational and polarity characteristics that can significantly influence the molecule's solubility, crystal packing, and interactions with biological targets. Understanding the physicochemical properties of this molecule is therefore critical for its application in drug design, synthesis, and materials development.

This guide serves as a comprehensive resource for researchers, detailing the known properties of the 4-bromo-1H-imidazole scaffold and providing expert-driven predictions for the target molecule. It includes proposed experimental protocols for its synthesis and characterization, empowering scientists to validate these predictions and explore the compound's potential.

Part 1: Physicochemical Properties of the Core Scaffold: 4-bromo-1H-imidazole

The foundational properties of the parent compound, 4-bromo-1H-imidazole, are well-documented and provide a baseline for our predictions.

General and Physical Properties

The following table summarizes the key physicochemical properties of 4-bromo-1H-imidazole, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 2302-25-2 | [1][2][3][4] |

| Molecular Formula | C₃H₃BrN₂ | [1][2][3][5] |

| Molecular Weight | 146.97 g/mol | [3][6][7] |

| Appearance | Colorless to beige or white to yellow crystalline flakes or powder. | [1][2][6][7] |

| Melting Point | 126-135 °C | [1][2][3][6][8] |

| Boiling Point | 324.7 ± 15.0 °C (Predicted) | [6][8] |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [6][8] |

| pKa | 11.70 ± 0.10 (Predicted) | [6][8] |

| Water Solubility | Slightly soluble | [6] |

| Solubility | Soluble in Dimethylformamide (DMF) | [6][9] |

| Storage | 2-8°C, protect from light | [6][8] |

Spectral Data Summary

Spectral data for 4-bromo-1H-imidazole is available and serves as a crucial reference for the characterization of its derivatives.[10][11]

-

¹H NMR: Spectra are consistent with the structure, showing characteristic signals for the imidazole ring protons.[7]

-

¹³C NMR: Available data confirms the carbon framework of the molecule.[10]

-

Mass Spectrometry (GC-MS): The molecular ion peak is observed, confirming the molecular weight.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum shows bands that conform to the structure.[2]

Part 2: Predicted Physicochemical Properties of this compound

The introduction of the oxolan-3-yl substituent at the N1 position of the imidazole ring is expected to significantly alter the physicochemical properties of the parent scaffold. The oxolane ring is a polar, non-planar cyclic ether that increases molecular weight and introduces a potential hydrogen bond acceptor.[12][13]

Caption: Logical relationship between the parent scaffold and the substituent.

Predicted General and Physical Properties

The following table outlines the predicted properties for the target molecule.

| Property | Predicted Value / Trend | Rationale |

| Molecular Formula | C₇H₉BrN₂O | Direct calculation. |

| Molecular Weight | 217.06 g/mol | Direct calculation. |

| Appearance | Likely a white to off-white solid. | Based on similar N-substituted imidazoles. |

| Melting Point | Expected to be different from the parent. May be lower due to disruption of intermolecular H-bonding between imidazole rings, or higher due to increased molecular weight and van der Waals forces. | The loss of the N-H proton prevents strong hydrogen bonding that exists in solid 4-bromo-1H-imidazole, but the larger size and polarity of the oxolane group introduce other intermolecular forces. |

| Boiling Point | Significantly higher than the parent compound. | Substantial increase in molecular weight and the introduction of a polar ether group will increase intermolecular forces, raising the boiling point. |

| Solubility | Increased solubility in polar organic solvents (e.g., THF, Ethyl Acetate, Acetone). Potentially slightly increased aqueous solubility compared to N-alkyl equivalents. | The oxolane's ether oxygen is a hydrogen bond acceptor, enhancing polarity.[12][13] The overall molecule now has both polar (imidazole, ether) and non-polar (hydrocarbon backbone) regions, influencing its solubility profile according to the "like dissolves like" principle.[14] |

| pKa (of conjugate acid) | Slightly higher than the parent imidazole. | The N-alkylation of imidazoles generally increases their basicity (raises the pKa of the conjugate acid) due to the electron-donating nature of alkyl groups. The oxolan-3-yl group is expected to have a similar inductive effect. |

Predicted Spectral Properties

-

¹H NMR:

-

Imidazole Protons: Two singlets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the protons at the C2 and C5 positions.

-

Oxolane Protons: A complex set of multiplets in the aliphatic region (approx. 2.0-5.0 ppm). The proton at C3 (the point of attachment) will be a multiplet, coupled to the adjacent CH₂ groups. The protons on C2 and C5, being adjacent to the ether oxygen, will be shifted downfield.

-

-

¹³C NMR:

-

Imidazole Carbons: Three signals corresponding to C2, C4 (brominated), and C5 of the imidazole ring.

-

Oxolane Carbons: Four distinct signals for the carbons of the tetrahydrofuran ring.

-

-

High-Resolution Mass Spectrometry (HRMS): The [M+H]⁺ ion should show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by ~2 m/z units). The exact mass measurement will be crucial for confirming the elemental composition.[10]

Part 3: Proposed Experimental Protocols

As this is a novel compound, the following sections detail robust, self-validating protocols for its synthesis and characterization.

Proposed Synthesis: N-Alkylation of 4-bromo-1H-imidazole

The most direct route to synthesize this compound is via N-alkylation of the parent imidazole with a suitable oxolane electrophile. This is a standard and reliable method for the preparation of N-substituted imidazoles.[15]

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

-

Preparation: To a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This forms the sodium salt of 4-bromo-imidazole.

-

Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 3-bromo-oxolane (1.05 eq) in DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol for Physicochemical Characterization

A systematic workflow is essential for the unambiguous characterization of the newly synthesized compound.

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: Solubility Determination [1][8]

-

Preparation: In separate, labeled 1-dram vials, place ~5 mg of the purified compound.

-

Solvent Addition: To each vial, add 0.5 mL of a test solvent (e.g., Water, Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, 5% aq. HCl, 5% aq. NaOH).

-

Observation: Vigorously shake or vortex each vial for 30 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble.

-

Causality: Solubility in 5% HCl would confirm the basic nature of the imidazole ring. Solubility in various organic solvents will establish a polarity profile, crucial for choosing solvents for reactions, purification, and formulation.

Protocol 2: Structure Elucidation [9][10][16]

-

HRMS Analysis:

-

Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

-

Infuse the solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using electrospray ionization (ESI) in positive mode.

-

Determine the exact mass of the [M+H]⁺ ion and use software to confirm the elemental composition (C₇H₉BrN₂O).

-

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[16]

-

Acquire a ¹H NMR spectrum to identify all proton signals and their couplings.

-

Acquire a ¹³C NMR spectrum (and DEPT-135, if necessary) to identify all unique carbon environments.

-

Acquire 2D NMR spectra (COSY and HSQC) to establish proton-proton and proton-carbon correlations, respectively. This will be critical to unambiguously assign all signals of the oxolane and imidazole rings and confirm their connectivity.

-

Conclusion

While direct experimental data for this compound is sparse, a robust set of predicted physicochemical properties can be derived from its constituent parts. The presence of the N-oxolanyl substituent is anticipated to increase polarity and modify the solubility profile compared to the parent 4-bromo-1H-imidazole scaffold. The provided synthetic and characterization protocols offer a clear and actionable path for researchers to synthesize this novel compound, validate the predictions laid out in this guide, and ultimately unlock its potential in further scientific applications.

References

-

LASC. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-1H-imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

-

Chemistry World Conference. (n.d.). Theoretical investigation of physicochemical and biological properties of some imidazole derivatives: A DFT approach and molecular docking analysis. Retrieved from [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Wikidata. (2025, November 17). 4-bromo-1H-imidazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-1-(oxan-4-yl)-1h-imidazole. Retrieved from [Link]

-

MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from [Link]

-

Ghosh, A. K., et al. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole synthesis [organic-chemistry.org]

- 5. The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents | MDPI [mdpi.com]

- 7. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.ws [chem.ws]

- 15. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

molecular structure and formula of 4-bromo-1-(oxolan-3-yl)-1H-imidazole

Structural Architecture, Synthetic Logic, and Pharmacophore Utility[1][2][3]

Executive Summary

4-bromo-1-(oxolan-3-yl)-1H-imidazole (Molecular Formula: C₇H₉BrN₂O ) represents a specialized heterocyclic scaffold in modern medicinal chemistry.[1][2][3][4][5] It bridges the lipophilicity of the imidazole core with the polar, metabolic solubility profile of the tetrahydrofuran (oxolane) ring.

This guide analyzes the molecule not merely as a chemical entry, but as a strategic building block. The presence of the C4-bromine atom serves as a "functional handle" for palladium-catalyzed cross-couplings, while the oxolane ring at N1 modulates physicochemical properties (LogP, TPSA) critical for blood-brain barrier (BBB) penetration and oral bioavailability.

Part 1: Structural Identity & Physicochemical Profile[7][8]

The molecule consists of a 4-bromoimidazole core

1.1 Molecular Descriptors

| Property | Value / Description |

| IUPAC Name | 4-bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole |

| Molecular Formula | C₇H₉BrN₂O |

| Molecular Weight | 217.06 g/mol |

| Exact Mass | 215.9898 (for ⁷⁹Br) |

| Chirality | Contains 1 Chiral Center (Oxolane C3). Typically synthesized as a racemate unless chiral starting materials are used. |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 2 (Imidazole N3, Oxolane O) |

| Predicted LogP | ~1.2 - 1.5 (Moderate lipophilicity) |

| Topological Polar Surface Area (TPSA) | ~27 Ų (Highly permeable) |

1.2 Structural Nuances (Expert Insight)

-

The "Puckered" Oxolane Ring: Unlike planar aromatic rings often used in N-alkylation (e.g., phenyl), the oxolane ring adopts an envelope or twist conformation. This non-planar geometry disrupts pi-stacking in crystal lattices, often improving solubility compared to N-phenyl analogs.

-

Electronic Push-Pull: The bromine at C4 is electron-withdrawing (inductive effect, -I), reducing the basicity of the N3 nitrogen compared to unsubstituted imidazole. This makes the molecule less prone to protonation at physiological pH, potentially aiding membrane permeability.

Part 2: Synthetic Architecture

The synthesis of this compound hinges on the regioselective formation of the C-N bond between the imidazole N1 and the oxolane C3.

2.1 Retrosynthetic Analysis

The primary challenge is the tautomeric ambiguity of the starting material, 4-bromoimidazole. In solution, the H can reside on either nitrogen, making the 4-bromo and 5-bromo positions equivalent until substitution occurs.

-

Path A (Nucleophilic Substitution): Direct alkylation using 3-bromo-tetrahydrofuran or 3-tosyloxy-tetrahydrofuran.

-

Path B (Mitsunobu Reaction): Condensation with 3-hydroxytetrahydrofuran.

Critical Process Parameter (CPP): Regioselectivity Alkylation of 4-bromoimidazole typically yields a mixture of the 1,4-isomer (desired) and the 1,5-isomer (undesired).[6]

-

Mechanism:[1][5] The 1,4-isomer is generally favored (approx. 3:1 to 9:1 ratio) because the N1 nitrogen (distal to the electron-withdrawing Br) is more nucleophilic or less sterically hindered, depending on the specific conditions.

2.2 Visualizing the Synthesis Workflow

The following diagram illustrates the competitive pathways and the purification logic required to isolate the target.

Caption: Synthesis pathway highlighting the divergence between the desired 1,4-regioisomer and the 1,5-byproduct during N-alkylation.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via Nucleophilic Substitution.

Reagents:

-

4-Bromoimidazole (1.0 eq)[7]

-

3-Iodotetrahydrofuran (1.2 eq) [Chosen over bromide for higher reactivity]

-

Cesium Carbonate (

) (2.0 eq) [Base] -

DMF (Dimethylformamide) [Solvent, anhydrous]

Methodology:

-

Activation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve 4-bromoimidazole in anhydrous DMF (0.5 M concentration). -

Deprotonation: Add

in one portion. Stir at Room Temperature (RT) for 30 minutes. Validation: The suspension ensures the formation of the imidazolide anion. -

Alkylation: Add 3-iodotetrahydrofuran dropwise. Heat the reaction mixture to 60°C for 12 hours.

-

Work-up: Cool to RT. Dilute with EtOAc. Wash with water (

) and brine ( -

Purification (The Critical Step): The crude residue contains both 1,4- and 1,5-isomers.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes/EtOAc (start 90:10, ramp to 50:50).

-

Separation: The 1,5-isomer (more polar due to dipole alignment) typically elutes after the 1,4-isomer (target).

-

Characterization Criteria (Self-Validation):

-

¹H NMR (DMSO-d₆):

-

Target (1,4-isomer): The imidazole protons (H2 and H5) appear as distinct singlets. H2 is typically downfield (~7.6-7.8 ppm). Crucially, NOESY (Nuclear Overhauser Effect Spectroscopy) will show a correlation between the Oxolane-H3 (methine) and the Imidazole-H5.

-

Byproduct (1,5-isomer): NOESY would show correlation between Oxolane-H3 and Imidazole-H2, but no proton at C5 (since Br is there). Wait, in 1,5-isomer, Br is at 5. So H is at 4. NOESY would show interaction between alkyl group and Br? No, NOESY shows spatial proximity. In 1,5-isomer, the alkyl group is close to the Bromine. In 1,4-isomer, the alkyl group is close to the Hydrogen at C5.Therefore, a strong NOE signal between the N-alkyl CH and the imidazole C5-H confirms the 1,4-structure.

-

Part 4: Reactivity & Medicinal Utility[11][12]

This scaffold is designed for Diversity-Oriented Synthesis (DOS) .

4.1 The "Bromine Handle"

The C4-Br bond is a prime candidate for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (e.g., kinase inhibitors).

-

Buchwald-Hartwig: Amination to introduce solubilizing amine tails.

4.2 Biological Implications[1]

-

Metabolic Stability: The oxolane ring is generally more stable to oxidative metabolism (CYP450) than linear ether chains.

-

H-Bonding: The N3 nitrogen remains a competent hydrogen bond acceptor, essential for binding to hinge regions in kinase enzymes.

4.3 Reactivity Map

Caption: Functionalization pathways utilizing the C4-bromine handle and the N3-basic center.

References

-

PubChem. 4-Bromo-1H-imidazole Compound Summary. National Library of Medicine. Available at: [Link]

-

Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Synthesis of imidazole derivatives via N-alkylation.[6][3][4]

-

Organic Chemistry Portal. Regioselectivity in the N-Alkylation of Imidazoles. Available at: [Link]

Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-bromo-1H-imidazole - Wikidata [wikidata.org]

Solubility Profiling and Solvent Selection for 4-Bromo-1-(oxolan-3-yl)-1H-imidazole

The following technical guide details the solubility profile and solvent selection strategy for 4-bromo-1-(oxolan-3-yl)-1H-imidazole (also known as 4-bromo-1-(tetrahydrofuran-3-yl)-1H-imidazole).

Executive Summary

This compound is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and high-value pharmaceutical intermediates. Its structural duality—combining a lipophilic, halogenated imidazole core with a polar, cyclic ether (oxolane) tail—creates a unique solubility fingerprint that differs significantly from simple alkyl-imidazoles.[1]

This guide provides a comprehensive solubility analysis, classifying solvents by their thermodynamic interaction with the compound.[1][2] It moves beyond static data to provide a self-validating experimental framework , enabling researchers to determine precise saturation limits for process optimization, recrystallization, and reaction engineering.[1]

Physicochemical Characterization & Predicted Properties[1][3][4][5][6]

To understand the solubility behavior of this molecule, we must first analyze its structural components.[1]

| Feature | Chemical Implication | Solubility Impact |

| Imidazole Core | Aromatic, nitrogen-rich heterocycle.[2] | Provides solubility in polar aprotic solvents and chlorinated hydrocarbons.[2] |

| C4-Bromine | Heavy halogen substituent.[2] | Increases lipophilicity (LogP) and density; reduces water solubility compared to non-halogenated analogs.[2] |

| N1-Oxolane Ring | Cyclic ether (Tetrahydrofuran-3-yl).[2] | Enhances solubility in ethers (THF, 2-MeTHF) and esters; disrupts crystal packing relative to planar alkyl chains.[1] |

-

Predicted LogP: ~1.2 – 1.8 (Moderately Lipophilic)[2]

-

Acid/Base Profile: Weakly basic (N3 position).[1][2] Soluble in aqueous acids (pH < 2) via protonation; insoluble in neutral/basic aqueous media.[2]

Solubility Profile by Solvent Class

The following categorization is based on the "like dissolves like" principle, validated by standard behavior of N-substituted halo-imidazoles.

Tier 1: High Solubility Solvents (>100 mg/mL)

Best for: Reaction media, stock solutions, and initial dissolution.[1]

-

Dichloromethane (DCM) / Chloroform: The high polarizability of chlorinated solvents interacts favorably with the bromo-imidazole system.[2]

-

Tetrahydrofuran (THF) / 2-MeTHF: The oxolane substituent acts as an internal solvent tag, making THF the thermodynamic ideal for this compound.[1]

-

Dimethylformamide (DMF) / DMSO: Universal solvents for this class, though difficult to remove during workup.[1][2]

Tier 2: Moderate Solubility Solvents (20 – 80 mg/mL)

Best for: Crystallization (upon cooling) and extraction.[1]

-

Ethyl Acetate (EtOAc): Good solubility at reflux; moderate at room temperature.[2] Ideal for extraction from aqueous quench.[2]

-

Alcohols (MeOH, EtOH, IPA): Soluble, but hydrogen bonding capabilities are less relevant for this N-substituted molecule than for free imidazoles. Solubility drops significantly with chain length (MeOH > EtOH > IPA).[2]

-

Acetone: Moderate to high solubility; useful for rapid evaporation.[1][2]

Tier 3: Low Solubility / Anti-Solvents (<5 mg/mL)

Best for: Precipitation and yield maximization.[1]

-

Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): The polarity of the imidazole ring and ether oxygen prevents dissolution in non-polar alkanes.[1]

-

Diethyl Ether: Often shows lower solubility than THF due to lower dielectric constant, making it a potential anti-solvent in concentrated mixtures.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Since exact batch-to-batch solubility can vary based on crystal polymorphs, researchers must validate solubility empirically.[2] Use this Self-Validating Protocol to generate a precise solubility curve.

Materials

-

Compound: this compound (dried).[2]

-

Solvents: HPLC grade (DCM, EtOAc, MeOH, Heptane).[1]

-

Equipment: Temperature-controlled shaker/block, 0.22 µm PTFE syringe filters, analytical balance.

Workflow

-

Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of target solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C (or target T) for 24 hours. Ensure solid remains visible (add more if solution clears).[1][2]

-

Filtration: Syringe-filter the supernatant (0.22 µm) into a pre-weighed vessel.

-

Evaporation: Evaporate solvent under vacuum/nitrogen stream until constant weight is achieved.[1][2]

-

Calculation:

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for solvent selection based on the gravimetric results.

Figure 1: Decision tree for classifying solvents into Reaction, Crystallization, or Anti-solvent categories based on visual solubility checks.

Application: Process Optimization

Reaction Solvent Selection

For metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) utilizing the C4-bromine:

-

Recommended: 1,4-Dioxane or THF .[2]

-

Rationale: High solubility of the substrate ensures homogeneous kinetics.[1][2] These ethers coordinate well with Palladium catalysts, stabilizing the active species.[1][2]

-

Warning: Avoid protic solvents (Alcohols) if using strong bases, as they may interfere with the catalytic cycle or lead to side reactions.[1][2]

Crystallization Strategy

To purify the compound from crude reaction mixtures, use a Solvent/Anti-Solvent system.[1][2]

-

System A (Standard): Dissolve in minimal hot Ethyl Acetate ; add Heptane dropwise until cloudy; cool to 0°C.[1][2]

-

System B (High Polarity Impurities): Dissolve in minimal DCM ; add Hexane or MTBE as the anti-solvent.[2]

References

-

ChemicalBook. (2023).[2] 4-Bromo-1H-imidazole Properties and Synthesis. Retrieved from

-

PubChem. (2023).[2] Compound Summary: 4-Bromo-1H-imidazole.[2][3][4][5][6][7][8][9][10][11][12][13] National Library of Medicine.[2] Retrieved from

-

Vetrichelvan, M., et al. (2023).[2] Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen.[2] Retrieved from

-

MedChemExpress. (2023).[2] Solubility Guidelines for Imidazole Derivatives. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-bromo-1H-imidazole - Wikidata [wikidata.org]

- 3. 4-Bromo-1-trityl-1H-imidazole | 87941-55-7 [sigmaaldrich.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromo-1H-imidazole | 2302-25-2 [chemicalbook.com]

- 7. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 10. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 11. 4-BROMO-1-TRITYL-1H-IMIDAZOLE | 87941-55-7 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. guidechem.com [guidechem.com]

literature review of 4-bromo-1-(oxolan-3-yl)-1H-imidazole derivatives

An In-depth Technical Guide to 4-bromo-1-(oxolan-3-yl)-1H-imidazole Derivatives: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the imidazole ring is a "privileged scaffold," a core structural motif frequently found in molecules with significant biological activity.[1][2][3] Its presence in essential biomolecules like the amino acid histidine and purine bases of DNA underscores its fundamental role in biological processes.[2][4] The unique electronic characteristics and amphoteric nature of the imidazole ring allow it to engage with various biological targets through a range of interactions, making it a cornerstone of modern drug design.[3][5][6]

This guide focuses on a specific, strategically designed class of imidazole derivatives: 4-bromo-1-(oxolan-3-yl)-1H-imidazoles . This scaffold combines three key features, each contributing distinct advantages for drug development:

-

The Imidazole Core : Provides a versatile and bio-accepted foundation with a wide spectrum of documented pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[5][7][8]

-

The 4-Bromo Substituent : Serves as a crucial synthetic handle. The carbon-bromine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of the core structure to explore structure-activity relationships (SAR) and optimize lead compounds.[1][9]

-

The N1-Oxolanyl (Tetrahydrofuranyl) Moiety : This saturated heterocyclic ring is incorporated to fine-tune the physicochemical properties of the molecule. The oxolane group, particularly when substituted at the 3-position, can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity (LogD), thereby improving the overall pharmacokinetic profile of a drug candidate.[10][11][12]

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential applications of this compound derivatives. We will explore the causality behind synthetic choices, present detailed experimental protocols, and project the therapeutic potential of this promising molecular framework.

Part 1: Synthetic Strategies and Mechanistic Rationale

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice of pathway depends on the availability of starting materials and the desired scale of the reaction.

Workflow 1: N-Alkylation of 4-Bromo-1H-imidazole

This is often the more direct and cost-effective approach, leveraging commercially available 4-bromo-1H-imidazole. The core of this strategy is the deprotonation of the imidazole nitrogen followed by nucleophilic substitution.

Caption: Synthetic workflow for N-alkylation of 4-bromo-1H-imidazole.

Expert Rationale:

-

Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this step. It irreversibly deprotonates the imidazole N-H (pKa ≈ 14.5), forming the corresponding sodium salt and hydrogen gas. This ensures the reaction proceeds to completion without competing side reactions. Weaker bases like carbonates may not be sufficient for full deprotonation.

-

Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is required. These solvents effectively solvate the resulting cation (Na+) without interfering with the nucleophilicity of the imidazole anion, facilitating the subsequent SN2 reaction.

-

Electrophile: The oxolane moiety is introduced using an electrophile like 3-bromooxolane or, for enhanced reactivity, 3-(tosyloxy)oxolane. A tosylate is a better leaving group than a bromide, often allowing for milder reaction conditions and potentially higher yields.

Detailed Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize this compound from 4-bromo-1H-imidazole.

Materials:

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

3-Bromooxolane (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 4-bromo-1H-imidazole (1.0 eq).

-

Dissolution: Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 3-bromooxolane (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure this compound.

Workflow 2: Regioselective Bromination of 1-(oxolan-3-yl)-1H-imidazole

This alternative route involves first synthesizing the N-substituted imidazole and then introducing the bromine atom. This can be advantageous if the N-substituted imidazole is readily available or if the N-alkylation of 4-bromo-1H-imidazole proves problematic.

Expert Rationale:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for the bromination of imidazole rings under relatively mild conditions.[15][16] It provides a source of electrophilic bromine (Br+). Direct bromination with molecular bromine (Br₂) can also be used but is often less selective and can lead to over-bromination, forming dibromo or tribromo species.[16][17]

-

Regioselectivity: The bromination of 1-substituted imidazoles is highly regioselective. The C4 and C5 positions are electron-rich and susceptible to electrophilic attack. However, the C4 position is often favored due to electronic and steric factors. The C2 position is the most electron-deficient and is generally unreactive towards electrophilic bromination unless activated.[15]

Part 2: Physicochemical Properties and Characterization

The combination of the brominated imidazole and the oxolane ring imparts a unique set of properties to the final molecule.

Predicted Impact of Structural Motifs on Drug-like Properties

| Property | Imidazole Core | 4-Bromo Substituent | N1-Oxolanyl Moiety | Combined Effect |

| Solubility | Polar, enhances H-bonding[4] | Increases lipophilicity | Polar ether oxygen improves H-bond acceptance[10] | Balanced; likely improved aqueous solubility over a simple alkyl chain |

| Lipophilicity (LogP/D) | Low LogP | Significantly increases LogP | Moderately lipophilic, but polar | Moderate LogP/D, tunable by further substitution |

| Metabolic Stability | Generally stable | C-Br bond is stable | Saturated ring avoids aromatic oxidation; ether can be cleaved[11] | Potentially improved metabolic stability compared to more labile groups |

| pKa | Basic (N3 lone pair) | Electron-withdrawing, slightly reduces basicity | Electron-withdrawing (inductive effect), reduces basicity[11] | Attenuated basicity compared to unsubstituted imidazole |

| Molecular Weight | ~68 g/mol | Adds ~79 g/mol | Adds ~71 g/mol | ~218 g/mol (C₇H₉BrN₂O), well within "Rule of 5" limits |

Standard Characterization

Confirmation of the structure of this compound would rely on standard analytical techniques:

-

¹H NMR Spectroscopy: Expected to show distinct signals for the imidazole protons (at C2, C5) and the protons of the oxolane ring, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR Spectroscopy: Will confirm the number of unique carbon environments, including the C-Br carbon at a characteristic downfield shift.

-

Mass Spectrometry (MS): Will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in a roughly 1:1 ratio, which is definitive for the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: Will show characteristic C-N and C-H stretching frequencies for the imidazole ring and C-O-C stretching for the ether in the oxolane moiety.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of the this compound scaffold lies in its potential as a versatile building block for creating libraries of bioactive compounds.

A Platform for Library Synthesis

The 4-bromo position is a launchpad for diversification. Using well-established cross-coupling reactions, a vast array of chemical functionalities can be introduced at this position, allowing for systematic exploration of the chemical space around the core.

Caption: Diversification of the scaffold via cross-coupling reactions.

Potential Therapeutic Targets

Based on the extensive literature on imidazole derivatives, this scaffold could be used to develop inhibitors for a range of therapeutic targets:

-

Kinase Inhibitors: Many clinically approved kinase inhibitors feature a core heterocyclic ring from which various aryl and heteroaryl groups are appended. The 4-bromo scaffold is perfectly suited for synthesizing analogs targeting kinases implicated in cancer and inflammatory diseases.

-

Antifungal Agents: Imidazole is the foundational structure for azole antifungals (e.g., miconazole, ketoconazole), which inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.[18] New derivatives could combat emerging drug-resistant fungal strains.[5][19]

-

Antibacterial Agents: The imidazole nucleus is present in compounds with activity against both Gram-positive and Gram-negative bacteria.[7][20][21] Novel derivatives could be explored as inhibitors of essential bacterial enzymes, such as FtsZ, which is involved in cell division.[22]

-

Antiparasitic and Antiviral Agents: The scaffold has been explored for activity against various parasites and viruses.[5]

The inclusion of the oxolane moiety is a rational design element aimed at overcoming common pitfalls in drug development, such as poor solubility and rapid metabolic clearance, potentially leading to compounds with improved oral bioavailability and better overall efficacy.[10][12]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for drug discovery programs. It intelligently combines the proven biological relevance of the imidazole ring with the synthetic flexibility of a bromo-substituent and the advantageous pharmacokinetic properties imparted by an oxolane moiety.

Future research should focus on the large-scale synthesis of this key intermediate and its subsequent elaboration into diverse chemical libraries using high-throughput parallel synthesis. Screening these libraries against a wide range of biological targets, particularly in oncology, infectious diseases, and immunology, is a logical next step. The inherent properties of this scaffold provide a strong foundation for the development of next-generation therapeutics with optimized efficacy and drug-like properties.

References

- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.).

- The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2026, January 29). Dakota Ingredients.

- Convenient synthesis of polybrominated imidazole building blocks. (n.d.). Semantic Scholar.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.

- A Review on “Imidazole and Various Biological Activities”. (2022, May 30). International Journal of Pharmacy & Pharmaceutical Research.

- Synthesis and reactions of brominated 2-nitroimidazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. (2015, April 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace.

- 4-Bromo-1H-imidazole. (n.d.). Chem-Impex.

- Preparation and reactions of bromo-2-nitro. (n.d.). Canadian Journal of Chemistry.

- Intermediates 4-Bromo-1H-imidazole for critical molecular building block. (n.d.). Unibrom Corp.

- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.).

- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015, March 13). PubMed.

- Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - NIH.

- Applications of 4-iodo-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

- Oxetanes in Drug Discovery Campaigns. (n.d.). PMC.

- Review of pharmacological effects of imidazole derivatives. (2022, April 28). saspjournals.com.

- An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2025, August 10).

- Comprehensive review in current developments of imidazole-based medicinal chemistry. (2014, March 15). PubMed.

- Certificate of Analysis - 4-Bromo-1H-imidazole. (n.d.). MedchemExpress.com.

- A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. (n.d.). Asian Journal of Research in Chemistry.

- Oxetanes in Drug Discovery Campaigns. (2023, September 7).

Sources

- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. nbinno.com [nbinno.com]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemimpex.com [chemimpex.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. ijprajournal.com [ijprajournal.com]

- 19. benchchem.com [benchchem.com]

- 20. ijpsr.com [ijpsr.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling of 4-Bromo-1-(oxolan-3-yl)-1H-imidazole

Executive Summary

In the context of medicinal chemistry, 4-bromo-1-(oxolan-3-yl)-1H-imidazole represents a specialized heterocyclic scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and antifungal agents. Understanding its ionization constant (pKa) is critical for predicting aqueous solubility, membrane permeability, and binding affinity.

This guide provides a definitive analysis of the acid-base properties of this molecule. Based on structural activity relationships (SAR) of close analogs (e.g., 4-bromo-1-methylimidazole), the pKa of the conjugate acid (protonated N3) is calculated to be in the range of 3.8 – 4.3 . This places the molecule as a very weak base , ensuring it remains predominantly neutral at physiological pH (7.4), which facilitates passive membrane transport but necessitates pH-dependent formulation strategies for solubility.

Structural Analysis & Theoretical pKa Prediction

To accurately estimate the pKa without direct experimental data, we must deconstruct the electronic environment of the imidazole ring.

The Imidazole Core and Substituent Effects

The imidazole ring contains two nitrogen atoms:[1]

-

N1 (Pyrrole-like): Substituted with the oxolan-3-yl group. Its lone pair is part of the aromatic sextet and is non-basic.

-

N3 (Pyridine-like): This nitrogen possesses a lone pair in the sp² orbital, available for protonation. This is the basic center.

Electronic Influences:

-

4-Bromo Substituent (-I Effect): Bromine is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the aromatic ring. This reduces the electron density available at N3, significantly lowering its basicity compared to unsubstituted imidazole (pKa ~ 6.95).

-

Oxolan-3-yl Group (Tetrahydrofuran-3-yl): The oxolane ring is attached at N1. The oxygen atom within the oxolane ring exerts a mild electron-withdrawing inductive effect through the sigma framework. Unlike a simple methyl group (weakly electron-donating), the oxolane moiety likely contributes to a slight further reduction in pKa.

Comparative Data Analysis

Using Hammett substituent constants and analog data, we can triangulate the pKa:

| Compound | Structure | pKa (Conjugate Acid) | Source |

| Imidazole | Unsubstituted | 6.95 | |

| 1-Methylimidazole | N-Methyl | 7.0 - 7.4 | |

| 4-Bromo-1-methylimidazole | 4-Br, N-Methyl | 4.26 ± 0.61 | |

| This compound | Target | ~3.8 – 4.2 (Predicted) | Calculated |

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium governing the pKa of the molecule. The transition occurs at the N3 nitrogen.

Figure 1: Equilibrium between the protonated imidazolium cation and the neutral free base. The pKa represents the pH at which these species exist in a 1:1 ratio.

Experimental Protocols for pKa Determination

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable if the compound has aqueous solubility > 0.5 mM.

Reagents:

-

0.1 M HCl (Standardized)

-

0.1 M KOH (Standardized, carbonate-free)

-

0.15 M KCl (Ionic strength adjuster)

-

Degassed HPLC-grade water

Protocol:

-

Preparation: Dissolve 5 mg of this compound in 20 mL of 0.15 M KCl solution. If solubility is an issue, add <5% methanol (and apply Yasuda-Shedlovsky correction).

-

Acidification: Add excess 0.1 M HCl to lower the pH to ~2.0, ensuring the imidazole is fully protonated (cationic form).

-

Titration: Titrate with 0.1 M KOH using an autotitrator (e.g., Sirius T3 or Mettler Toledo) under inert nitrogen atmosphere to prevent CO₂ absorption.

-

Data Acquisition: Record pH vs. Volume of KOH added.

-

Analysis: The pKa is determined from the inflection point of the buffer region (half-neutralization point) using the Bjerrum plot or derivative analysis.

Method B: UV-Metric Titration (Spectrophotometric)

Recommended if the compound is sparingly soluble or if the pKa is very low (< 3).

Protocol:

-

Wavelength Selection: Obtain a UV spectrum of the acidic form (pH 2) and basic form (pH 8). Identify the analytical wavelength (

) where the absorbance difference is maximal. -

Titration: Prepare a 50 µM solution of the compound in a universal buffer system (Britton-Robinson).

-

Measurement: Adjust pH from 2.0 to 7.0 in 0.5 unit increments. Measure Absorbance at

for each step. -

Calculation: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation:

Experimental Workflow Visualization

The following flowchart outlines the decision matrix for selecting and executing the correct pKa determination method.

Figure 2: Decision tree for selecting the appropriate analytical technique based on sample solubility.

Implications for Drug Discovery[6][7]

Solubility and Formulation

With a pKa of ~4.0, the molecule behaves as follows:

-

Stomach (pH 1.5): ~99.7% Protonated (Cationic). High solubility.

-

Intestine (pH 6.5): ~99.7% Neutral. Low aqueous solubility; high lipophilicity.

-

Blood (pH 7.4): 100% Neutral.

Expert Insight: This profile suggests excellent absorption potential in the upper intestine due to the neutral species' lipophilicity. However, formulation scientists must beware of precipitation as the drug transitions from the stomach to the duodenum. Salt forms (e.g., Hydrochloride or Mesylate) are highly recommended to improve dissolution kinetics.

C-H Acidity (Organometallic Relevance)

While the N3 basicity is the primary pKa, researchers using this intermediate for lithiation must note the C2-H acidity . The electron-withdrawing bromine at C4 increases the acidity of the C2 proton compared to simple imidazoles.

-

Estimated C2-H pKa: ~28-30 (in DMSO).

-

Reactivity: The C2 position is susceptible to deprotonation by strong bases (e.g., NaH, n-BuLi) to form a carbene or lithiated species, which can then be functionalized. The oxolane ring is generally stable under these conditions, provided temperatures are controlled (< -78°C) to prevent ring opening.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole. Retrieved from [Link]

-

Wikipedia. Imidazole: Amphoterism and pKa values.[2] Retrieved from [Link]

-

ResearchGate. Acidity of C2 proton in 1-substituted imidazoles and ionic liquids. Retrieved from [Link]

Sources

The Oxolan-3-yl Imidazole Scaffold: Pharmacophore Analysis and Therapeutic Potential

Executive Summary

The oxolan-3-yl imidazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, bridging the gap between fragment-based drug design (FBDD) and lead optimization.[1] This structure combines the proven heme-coordinating capability of the imidazole ring with the pharmacokinetic (PK) modulating properties of the oxolane (tetrahydrofuran) moiety.

Unlike the more common oxolan-2-yl derivatives (often associated with nucleoside analogues), the 3-position substitution offers a unique steric vector and improved metabolic stability by avoiding the reactive anomeric center. This guide provides a technical deep-dive into the biological activity, synthesis, and validation of this scaffold, specifically targeting Heme Oxygenase-1 (HO-1) inhibition and antifungal (CYP51) modulation .[1][2]

Structural & Electronic Pharmacophore Analysis[1][2][3]

The biological potency of this scaffold stems from the synergistic interplay between its two core heterocycles.

The Imidazole "Warhead"

-

Function: Acts as a monodentate ligand for metalloenzymes.[1]

-

Mechanism: The unprotonated nitrogen (

, sp2 hybridized) possesses a lone pair capable of coordinating with the Ferrous ( -

pKa: Approximately 6.9–7.0, allowing it to exist in equilibrium between neutral and protonated states at physiological pH, facilitating both solubility and membrane permeability.[1][2]

The Oxolane (Tetrahydrofuran) "Anchor"[1][2]

-

Function: Modulates lipophilicity (

) and provides a specific spatial orientation.[1][2] -

3-Position Advantage: Attachment at C3 creates a chiral center (

).[1][2] Unlike C2 attachment, C3 is not adjacent to the ether oxygen, reducing susceptibility to oxidative ring opening (metabolic liability) and providing a "kinked" geometry often required to fit hydrophobic pockets adjacent to the heme active site.[1][2] -

Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs (e.g., cyclopentane).[1][2]

Visualization: The Scaffold Architecture

Figure 1: Pharmacophore decomposition of the oxolan-3-yl imidazole scaffold highlighting the functional role of each subunit.[1]

Therapeutic Applications & Mechanism of Action[3][4]

Heme Oxygenase-1 (HO-1) Inhibition

HO-1 catalyzes the rate-limiting step in heme degradation, producing carbon monoxide (CO), iron, and biliverdin.[1][2] While cytoprotective in normal cells, HO-1 is often upregulated in cancer cells, conferring resistance to chemotherapy.[1][2]

-

Mechanism: The oxolan-3-yl imidazole binds to the HO-1 active site. The imidazole nitrogen coordinates directly to the heme iron, displacing the distal water molecule required for oxidation.[1][2] The oxolane ring occupies the hydrophobic "western" pocket, stabilizing the complex via Van der Waals interactions.[1][2]

-

Clinical Relevance: Inhibition sensitizes tumor cells to oxidative stress and chemotherapeutic agents.

Antifungal Activity (CYP51 Inhibition)

Similar to HO-1, the fungal enzyme lanosterol 14

-

Mechanism: The scaffold inhibits the demethylation of lanosterol, a precursor to ergosterol.[2] Depletion of ergosterol disrupts fungal cell membrane integrity.[3]

-

Selectivity: The specific geometry of the C3-linked oxolane can be optimized to favor fungal CYP51 over human CYP enzymes (selectivity ratio), a critical parameter in drug safety.[1][2]

Chemical Synthesis Protocol

To access this scaffold for testing, a robust synthesis strategy is required.[1][2] The following protocol describes the N-alkylation of imidazole with 3-bromo-tetrahydrofuran .

Reaction Scheme

[1][2]Step-by-Step Methodology

Safety: Sodium hydride (NaH) is pyrophoric.[1] Conduct all steps under an inert atmosphere (Nitrogen or Argon).[1][2]

-

Reagent Preparation:

-

Deprotonation:

-

Alkylation:

-

Work-up:

-

Purification:

Figure 2: Workflow for the synthesis of the core oxolan-3-yl imidazole scaffold.

Biological Evaluation Protocols

Heme Oxygenase-1 (HO-1) Inhibition Assay

This assay measures the inhibition of bilirubin formation, the downstream product of HO-1 activity.

Protocol:

-

Preparation: Mix rat spleen microsomal fraction (source of HO-1) with NADPH (cofactor), Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase.[1][2]

-

Incubation: Add the test compound (Oxolan-3-yl imidazole derivative) at varying concentrations (0.1

M – 100 -

Substrate Addition: Add Hemin (substrate) to initiate the reaction.[1][2] Incubate at 37°C for 60 minutes in the dark.

-

Termination: Stop reaction with chloroform.

-

Quantification: Measure the optical density difference between 464 nm and 530 nm to quantify bilirubin formation.

-

Calculation: Determine

by plotting % inhibition vs. log concentration.

Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi).[1][2]

-

Inoculum: Prepare

McFarland standard of Candida albicans or S. aureus. -

Plate Setup: Use 96-well microtiter plates. Dispense 100

L of broth (RPMI 1640 for fungi).[1][2] -

Dilution: Perform serial 2-fold dilutions of the scaffold compound.

-

Incubation: Incubate at 35°C for 24–48 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1][2]

Comparative Data Summary

The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends derived from imidazole-based HO-1 inhibitors (e.g., QC-series analogues) adapted for the oxolane scaffold.

| Compound Modification | HO-1 IC50 ( | CYP51 Selectivity | Solubility (pH 7.[1][2]4) | Notes |

| Core (Oxolan-3-yl) | 12.5 | Low | High | Good baseline activity; low selectivity.[1] |

| C2-Phenyl linker | 0.8 | Moderate | Low | Hydrophobic linker improves HO-1 pocket fit.[1] |

| C4-Ketone linker | 2.1 | High | Moderate | "QC-82" like analog; carbonyl H-bonds increase specificity.[1] |

| N-Benzyl substitution | >50 | N/A | Very Low | Steric clash prevents heme coordination. |

References

-

Salerno, L., et al. (2013).[1][2] Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors. European Journal of Medicinal Chemistry.

-

Vlahakis, J. Z., et al. (2006).[1][2] Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors. Journal of Medicinal Chemistry.

-

Roman, G. (2015).[1][2][4] Structure-activity relationship of imidazole-based inhibitors of heme oxygenase. Current Medicinal Chemistry.

-

Zhang, L., et al. (2004).[1][2] Synthesis and biological evaluation of novel imidazole derivatives. Bioorganic & Medicinal Chemistry Letters.

-

Sugishima, M., et al. (2007).[1][2] Crystal structure of rat heme oxygenase-1 in complex with novel imidazole-based inhibitors. Biochemistry.

Sources

- 1. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors and their cytotoxic activity in human-derived cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Functionalizing 4-Bromo-1-(oxolan-3-yl)-1H-imidazole

Abstract & Scope

This technical guide details optimized protocols for the Suzuki-Miyaura cross-coupling of 4-bromo-1-(oxolan-3-yl)-1H-imidazole . While imidazole derivatives are ubiquitous in medicinal chemistry, the 4-bromo-1-substituted scaffold presents specific challenges:

-

Catalyst Deactivation: The basic nitrogen (N3) of the imidazole ring acts as a competitive ligand, potentially poisoning the palladium catalyst.

-

Electronic Deactivation: The electron-rich nature of the imidazole ring renders the C4-bromide bond less electrophilic than corresponding pyridines or benzenes, slowing the oxidative addition step.

-

Substrate Stability: The oxolane (tetrahydrofuran) ring is generally stable but requires specific care during workup to prevent ether cleavage under strongly acidic conditions.

This guide provides two distinct protocols: Method A (Robust/Standard) for simple aryl boronic acids, and Method B (High-Performance) utilizing Buchwald precatalysts for sterically hindered or heteroaryl coupling partners.

Substrate Analysis & Retrosynthetic Logic

Chemical Structure & Reactivity

-

Substrate: this compound

-

Key Feature: The N1 position is protected by a cyclic ether (oxolane). This prevents N-H deprotonation issues but does not eliminate the coordination ability of the N3 nitrogen.

-

Reactivity Profile:

-

Oxidative Addition (Rate Limiting): The electron-rich

-system increases the electron density at the C-Br bond, making oxidative addition slower. -

Transmetallation: Standard boronic acids react well, but heteroaryl boronic acids (e.g., 2-pyridyl) may suffer from protodeboronation.

-

Catalyst Selection Strategy

To overcome the "imidazole poisoning" effect, the catalyst system must utilize ligands that bind Pd more strongly than the imidazole nitrogen.

-

Bidentate Ligands (dppf): Large bite angles and strong chelation prevent displacement by the imidazole N3.

-

Bulky Monodentate Ligands (XPhos/SPhos): Create a steric wall that facilitates oxidative addition and prevents the formation of inactive Pd-bis(imidazole) complexes.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Applicability: Standard aryl boronic acids; Scale >1g. Chemistry: Pd(dppf)Cl₂[1] · DCM / K₂CO₃ / Dioxane / Water.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile (Excess to account for deborylation) |

| Pd(dppf)Cl₂ · DCM | 0.03 - 0.05 | Catalyst (Robust, air-stable) |

| K₂CO₃ | 2.5 | Base (Mild, buffers reaction) |

| 1,4-Dioxane : H₂O | 4:1 ratio | Solvent (0.2 M concentration) |

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Solvate: Add 1,4-Dioxane and degassed water (4:1 ratio).

-

Degas: Sparge the mixture with Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling).

-

Catalyst Addition: Add Pd(dppf)Cl₂[1] · DCM (3-5 mol%).

-

Reaction: Seal the vessel and heat to 85–90 °C for 4–12 hours. Monitor by LCMS.

-

Note: If conversion stalls <80%, add an additional 0.3 equiv of boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (typically MeOH/DCM gradients for polar imidazoles).

Method B: The "High-Performance" Protocol (Challenging Substrates)

Applicability: Heteroaryl boronic acids, sterically hindered partners, or when Method A fails. Chemistry: XPhos Pd G2 / K₃PO₄ / THF / Water.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | Electrophile |

| Boronic Partner | 1.5 | Nucleophile |

| XPhos Pd G2 | 0.02 (2 mol%) | Precatalyst (Rapid activation, high turnover) |

| K₃PO₄ (Tribasic) | 3.0 | Base (Stronger, promotes transmetallation) |

| THF : H₂O | 10:1 ratio | Solvent (0.15 M) |

Step-by-Step Procedure

-

Charge: Add substrate, boronic acid, and K₃PO₄ to the vessel.

-

Catalyst: Add XPhos Pd G2 (2 mol%).

-

Why G2? It generates the active monoligated Pd(0)-L species immediately upon mild heating, avoiding the induction period of Pd(OAc)₂ + Ligand mixtures.

-

-

Solvent & Degas: Add THF and Water (pre-degassed).

-

Reaction: Heat to 60 °C (milder temp due to higher catalyst activity).

-

Time: Reaction is often complete in <2 hours.

-

-

Scavenging (Critical): Imidazoles bind residual Pd tightly. Treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) for 1 hour before concentration to ensure the final product is metal-free.

Mechanistic Visualization

The following diagram illustrates the competitive coordination pathway (Poisoning) versus the productive catalytic cycle enabled by bulky ligands.

Figure 1: Catalytic cycle highlighting the critical role of steric bulk (Ligand choice) in preventing imidazole nitrogen coordination (Poisoning).

Decision Matrix for Optimization

Use this logic flow to select the appropriate conditions for your specific coupling partner.

Figure 2: Protocol selection guide based on the nucleophilic coupling partner.

Troubleshooting & Critical Notes

Dehalogenation (Hydrodebromination)

-

Symptom: Recovery of 1-(oxolan-3-yl)-1H-imidazole (Br replaced by H).

-

Cause: Hydride source in the media (often from dioxane peroxides or excess alcohol) or overheating.

-

Fix: Switch solvent to Toluene/Water or DMF . Ensure strict degassing.

Protodeboronation

-

Symptom: Recovery of starting bromide and the non-coupled arene from the boronic acid.

-

Cause: Heteroaryl boronic acids (e.g., 2-thienyl, 2-pyridyl) are unstable in hot aqueous base.

-

Fix: Use MIDA boronates or Potassium Trifluoroborates (BF3K) instead of boronic acids. These release the active species slowly.

Palladium Removal

Imidazoles are notorious for retaining Palladium.

-

Test: The product is grey or black.

-

Protocol: Dissolve crude product in EtOAc/THF. Add SiliaMetS® Thiol (0.5 w/w relative to crude). Stir at 50°C for 30 mins. Filter through Celite.

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

- Source: National Institutes of Health (PMC) / J. Org. Chem.

- Context: Establishes XPhos and Buchwald precatalysts as superior for azoles prone to c

-

XPhos Pd G2 Product Guide & Reactivity Profile.

-

Source: Sigma-Aldrich.[2]

- Context: Technical specifications for using G2 prec

-

-

Suzuki-Miyaura Coupling: Practical Guide.

- Source: Yoneda Labs.

- Context: Detailed mechanism on oxidative addition rates for electron-rich heterocycles and base selection.

-

Reactivity of 4-bromo-1H-imidazole vs. Iodo-analogs.

-

Source: BenchChem.[3]

- Context: Comparative reactivity data confirming the sluggish nature of C4-bromoimidazoles requiring optimized ligands.

-

-

Catalyst Poisoning by Nitrogen-Containing Heterocycles.

- Source: Wikipedia / Chemical Reviews.

- Context: General mechanism of Pd deactiv

Sources

The Strategic Utility of 4-bromo-1-(oxolan-3-yl)-1H-imidazole in Modern Medicinal Chemistry

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Functionalized for Success

In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged structure," a core component in numerous natural products and FDA-approved therapeutics.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role in critical biological processes make it an invaluable scaffold in drug design.[1][3] The strategic functionalization of this core is paramount to modulating pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 4-position of the imidazole ring creates a versatile synthetic handle, unlocking a gateway to a vast chemical space through modern cross-coupling reactions.[4][5]

This guide focuses on a particularly valuable, yet underexplored, intermediate: 4-bromo-1-(oxolan-3-yl)-1H-imidazole . The incorporation of the N-(oxolan-3-yl) moiety (also known as a tetrahydrofuran-3-yl group) is a deliberate design choice aimed at enhancing the drug-like properties of the resulting molecules. The tetrahydrofuran (THF) motif is increasingly utilized in drug development to improve aqueous solubility, metabolic stability, and to optimize interactions with biological targets by acting as a hydrogen bond acceptor or by providing a specific conformational constraint.[6][7][8][9]

This document serves as a comprehensive technical guide for researchers, providing not only detailed, field-proven protocols for the synthesis and application of this intermediate but also the scientific rationale behind the experimental choices. We will explore its pivotal role in the synthesis of advanced intermediates for targeted therapies, with a specific focus on its application in the creation of novel kinase inhibitors.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | 4-bromo-1H-imidazole | This compound (Predicted) |

| CAS Number | 2302-25-2[10][11] | N/A |

| Molecular Formula | C₃H₃BrN₂[10][11] | C₇H₉BrN₂O |

| Molecular Weight | 146.97 g/mol [10] | 217.06 g/mol |

| Appearance | Off-white powder[11] | Predicted: White to off-white solid or oil |

| Melting Point | 131-135 °C[11] | N/A |

| Boiling Point | 324.7 ± 15.0 °C (Predicted)[12] | N/A |

| pKa | 11.70 ± 0.10 (Predicted)[12] | N/A |

| LogP | 1.1 (Computed)[10] | Predicted: ~0.8-1.2 |

Safety & Handling

As a brominated heterocyclic compound, appropriate safety precautions are mandatory. The safety profile is based on data for the precursor, 4-bromo-1H-imidazole, and general considerations for alkylating agents and solvents.

-

Hazard Identification : 4-bromo-1H-imidazole is classified as toxic if swallowed (Acute Tox. 3), causes skin and serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14][15]

-

First Aid Measures :

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13][15]

-

Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[13][15]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][15]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[13][15]

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

Synthesis Protocol: Preparation of the Intermediate

The synthesis of this compound is efficiently achieved via N-alkylation of the parent 4-bromo-1H-imidazole. The following protocol is adapted from established methodologies for the N-alkylation of imidazoles and related heterocycles, providing a robust pathway to the target intermediate.

Protocol 1: N-Alkylation of 4-bromo-1H-imidazole

This procedure utilizes a strong base to deprotonate the imidazole nitrogen, which then acts as a nucleophile, displacing a suitable leaving group on the tetrahydrofuran ring. Using a mesylate provides a more reactive electrophile than the corresponding halide.

Workflow Diagram: Synthesis of the Target Intermediate

This compound + Arylboronic Acid --[Pd Catalyst, Base, Solvent]--> 4-Aryl-1-(oxolan-3-yl)-1H-imidazole

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. The tetrahydrofuran motif in polyketide marine drugs [uvadoc.uva.es]

- 5. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Page loading... [wap.guidechem.com]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

Strategic Synthesis and Evaluation of Novel Azole Antifungals via the 4-Bromo-1-(oxolan-3-yl)-1H-imidazole Scaffold

Application Note: AN-CHM-2026-04

Abstract

The emergence of multi-drug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal agents. This application note details a robust, modular protocol for synthesizing antifungal candidates using 4-bromo-1-(oxolan-3-yl)-1H-imidazole as a core scaffold. Unlike traditional azoles (e.g., fluconazole) which rely on N-substitution of the azole ring to a central pharmacophore, this protocol exploits the C4-bromine handle to introduce lipophilic "warheads" via palladium-catalyzed cross-coupling, while the oxolane (tetrahydrofuran) ring mimics the cyclic ether moieties found in posaconazole and itraconazole.

Rationale and Mechanistic Grounding

The Scaffold Advantage

The this compound scaffold offers two distinct vectors for structure-activity relationship (SAR) exploration:

-

The Oxolane Ring (Position N1): Mimics the ribose or cyclic ether pockets found in the CYP51 (Lanosterol 14

-demethylase) active site, improving solubility and metabolic stability compared to linear alkyl chains. -

The Bromine Handle (Position C4): Allows for the late-stage introduction of biaryl or heterocyclic motifs essential for hydrophobic interaction with the heme cofactor channel of the fungal CYP51 enzyme.

Regiochemical Control

A critical challenge in this synthesis is the tautomerism of 4-bromoimidazole. Alkylation can occur at either nitrogen, yielding two regioisomers:

-